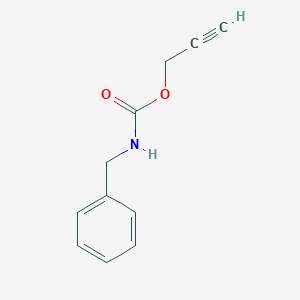
1H-Benzotriazole-4-carboxylate de méthyle
Vue d'ensemble
Description
Il est efficace contre un large spectre de bactéries Gram-négatives et certaines bactéries Gram-positives, y compris les souches résistantes à la gentamicine . Ce composé est principalement utilisé dans les milieux de recherche et est connu pour ses puissantes propriétés antibactériennes.
Applications De Recherche Scientifique
Netilmicin sulfate is widely used in scientific research due to its potent antibacterial properties. Its applications include:
Chemistry: Used as a reference compound in the development of new antibiotics.
Biology: Employed in studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industry: Used in the development of antibacterial coatings and materials
Mécanisme D'action
Target of Action
1H-Benzotriazole-4-carboxylic acid methyl ester, also known as methyl 1H-1,2,3-benzotriazole-4-carboxylate or methyl 2H-benzotriazole-4-carboxylate, is a type of benzotriazole (BT) compound . BTs are highly produced chemicals that are commonly used in the manufacture of aircraft de-icing/antifreeze fluids (ADAFs), coolants, and more . They have been detected in a variety of water environments, causing health hazards to aquatic species and humans .
Mode of Action
The degradation mechanisms of this compound in the aqueous phase are initiated by hydroxyl radicals (·OH) using a theoretical calculation method . Addition reactions are the main type of reactions of ·OH with this compound . The total rate constants for the reactions of this compound with ·OH at 298 K are significant, indicating that the compound readily reacts with ·OH .
Biochemical Pathways
7-hydroxy-1H-benzotriazole (1-P1) and 4-hydroxy-benzotriazoles (1-P2) are important transformation products of this compound . After successive reactions with ·OH, 1-P1 and 1-P2 can be successively converted to 4,7-dihydroxy-1H-benzotriazole (1-P7), 4,7-dione-1H-benzotriazole (1-P8), and 1,2,3-triazole-4,5-dicarboxylic acid (1-P9) . These transformations are consistent with the product compositions detected in the experiments .
Pharmacokinetics
The degradation mechanisms and transformation products suggest that the compound undergoes significant changes in the presence of ·oh radicals .
Result of Action
The toxicity assessment indicated that the acute toxicity and chronic toxicity of the resulting transformation products are significantly reduced compared to the original compound as the degradation process progressed . Ultimately, these transformation products showed no harm to all three aquatic organisms (fish, daphnia, and green algae) .
Action Environment
The reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of this compound . This suggests that environmental factors such as temperature can influence the compound’s action, efficacy, and stability .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le sulfate de nétilmicine est synthétisé par un procédé semi-synthétique. La synthèse implique la modification de la gentamicine, un autre antibiotique aminoglycoside.
Méthodes de production industrielle
La production industrielle du sulfate de nétilmicine implique des procédés de fermentation à grande échelle pour produire le précurseur de la gentamicine, suivi d'une modification chimique pour obtenir la nétilmicine. Le produit final est ensuite purifié et converti en sa forme sulfate pour sa stabilité et sa solubilité .
Analyse Des Réactions Chimiques
Types de réactions
Le sulfate de nétilmicine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, améliorant la stabilité du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pH pour assurer les modifications souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la nétilmicine, chacun ayant potentiellement des propriétés antibactériennes différentes. Ces dérivés sont étudiés pour identifier des composés ayant une efficacité accrue et une toxicité réduite .
Applications de la recherche scientifique
Le sulfate de nétilmicine est largement utilisé dans la recherche scientifique en raison de ses puissantes propriétés antibactériennes. Ses applications comprennent :
Chimie : Utilisé comme composé de référence dans le développement de nouveaux antibiotiques.
Biologie : Utilisé dans des études pour comprendre les mécanismes de résistance bactérienne.
Médecine : Enquête sur son utilisation potentielle dans le traitement des infections causées par des bactéries résistantes aux antibiotiques.
Industrie : Utilisé dans le développement de revêtements et de matériaux antibactériens
Mécanisme d'action
Le sulfate de nétilmicine exerce ses effets antibactériens en se liant au ribosome bactérien, en particulier à la sous-unité 30S. Cette liaison interfère avec la synthèse des protéines, entraînant la mort de la cellule bactérienne. Le composé est particulièrement efficace contre les bactéries qui ont développé une résistance à d'autres aminoglycosides, comme la gentamicine .
Comparaison Avec Des Composés Similaires
Composés similaires
Gentamicine : Un autre antibiotique aminoglycoside ayant un mécanisme d'action similaire mais moins efficace contre les souches résistantes.
Amikacine : Un dérivé semi-synthétique de la kanamycine, efficace contre un éventail plus large de bactéries.
Tobramycine : Similaire à la gentamicine mais ayant des propriétés pharmacocinétiques différentes.
Unicité
Le sulfate de nétilmicine est unique en raison de son activité accrue contre les bactéries résistantes à la gentamicine. Cela en fait un outil précieux à la fois dans les milieux de recherche et cliniques, en particulier dans la lutte contre les infections résistantes aux antibiotiques .
Propriétés
IUPAC Name |
methyl 2H-benzotriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFYUWSAZEJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NNN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561383 | |
| Record name | Methyl 2H-benzotriazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120723-06-0 | |
| Record name | Methyl 2H-benzotriazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-1,2,3-benzotriazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B56429.png)












